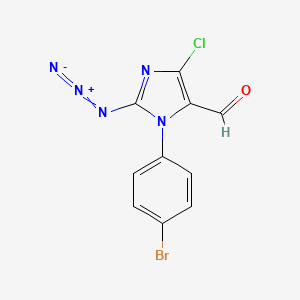![molecular formula C14H12FNO4S B2957756 3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid CAS No. 1184692-66-7](/img/structure/B2957756.png)
3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid” is a chemical compound. It’s related to “4- ( ( (3-chloro-4-fluorophenyl)sulfonamido)methyl)benzoic acid” which has a molecular weight of 343.76 . Another related compound is “(+)-3- [ [ (4-FLUOROPHENYL)SULFONYL]METHYLAMINO]-1,2,3,4-TETRAHYDRO-9H-CARBAZOLE-9-ACETIC ACID” with a molecular weight of 416.47 .
科学的研究の応用
Plant Stress Tolerance Induction
Benzoic acid derivatives, including those similar in structure to 3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid, have been found to play a significant role in inducing multiple stress tolerances in plants. Research by Senaratna et al. (2004) demonstrated that benzoic acid and its derivatives could effectively induce tolerance to heat, drought, and chilling stress in bean and tomato plants. This suggests that the benzoic acid moiety, common across these molecules, could be the functional group imparting stress tolerance (Senaratna et al., 2004).
Synthesis of Optically Active Amino Acid Derivatives
Optically active α-amidoalkylphenyl sulfones, which share structural features with this compound, can be synthesized from chiral aldehydes. This process involves the use of benzenesulfinic acid in anhydrous conditions. The resultant sulfones can undergo further reactions to yield nitro adducts with high anti diastereoselectivity, leading to the production of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters. These derivatives are crucial for the synthesis of biologically active compounds, highlighting the compound's importance in medicinal chemistry (Foresti et al., 2003).
Herbicide Activity Modification
The introduction of fluorine atoms into herbicidal compounds, akin to the fluorine in this compound, can significantly alter their properties. Research by Hamprecht et al. (2004) showed that fluorine substitution in bentranil analogues could drastically change their herbicidal effectiveness. This highlights the potential of such structural modifications in developing new, more effective herbicides with specific activity profiles (Hamprecht et al., 2004).
Proton Exchange Membrane Applications
Compounds containing sulfonated 4-fluorobenzophenone, structurally related to this compound, have been utilized in the development of comb-shaped poly(arylene ether sulfone)s for proton exchange membranes. These membranes show high proton conductivity, making them suitable for fuel cell applications. This research underscores the potential of fluorinated sulfonamide compounds in enhancing the performance of materials for energy conversion technologies (Kim et al., 2008).
Antimicrobial Activity
The structural framework of this compound is similar to that of compounds exhibiting significant antimicrobial properties. Ghorab et al. (2017) synthesized a series of compounds featuring the benzenesulfonamide moiety, which displayed potent antibacterial and antifungal activities. These findings suggest the potential of such compounds in the development of new antimicrobial agents, highlighting the importance of the sulfonamide group in medicinal chemistry (Ghorab et al., 2017).
作用機序
Target of Action
The primary target of 3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid is Methionine aminopeptidase 2 . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.
Mode of Action
This interaction could potentially alter protein synthesis and regulation .
Result of Action
Given its target, it is likely to affect protein synthesis and regulation, potentially leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can impact its stability and interaction with its target .
特性
IUPAC Name |
3-[[(4-fluorophenyl)sulfonylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c15-12-4-6-13(7-5-12)21(19,20)16-9-10-2-1-3-11(8-10)14(17)18/h1-8,16H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPSBQFRAXKMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2957676.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2957679.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2957680.png)
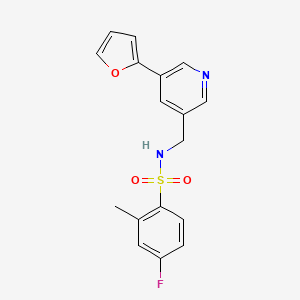
![methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/no-structure.png)
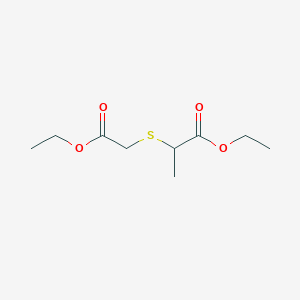
![N-Ethyl-6-methyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2957688.png)
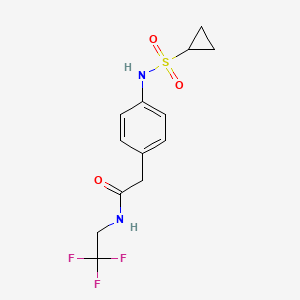
![5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one](/img/structure/B2957690.png)
![1-(azepan-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2957691.png)
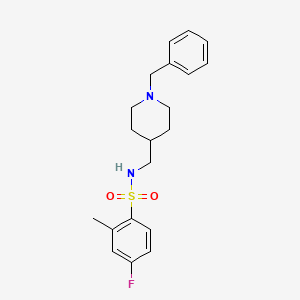
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2957694.png)
